molecular formula C20H17N5O2 B11034070 2-(1,3-benzoxazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide

2-(1,3-benzoxazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide

Cat. No.: B11034070
M. Wt: 359.4 g/mol
InChI Key: SWWMBUDAIQZTTE-UHFFFAOYSA-N
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Description

2-(1,3-benzoxazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzoxazole ring, a pyrimidine ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide typically involves multiple steps, including the formation of the benzoxazole and pyrimidine rings, followed by their coupling and subsequent functionalization. Common synthetic routes include:

    Formation of Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of Pyrimidine Ring: This involves the condensation of appropriate amidines with β-dicarbonyl compounds under reflux conditions.

    Coupling and Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzoxazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-(1,3-benzoxazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its structural versatility.

Mechanism of Action

The mechanism by which 2-(1,3-benzoxazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxamide: Lacks the N-(4-methylphenyl) group, which may affect its reactivity and applications.

    2-(1,3-benzoxazol-2-ylamino)-4-methyl-N-phenylpyrimidine-5-carboxamide: Similar structure but without the methyl group on the phenyl ring, potentially altering its properties.

Uniqueness

2-(1,3-benzoxazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide is unique due to the presence of both the benzoxazole and pyrimidine rings, along with the specific functional groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C20H17N5O2

Molecular Weight

359.4 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide

InChI

InChI=1S/C20H17N5O2/c1-12-7-9-14(10-8-12)23-18(26)15-11-21-19(22-13(15)2)25-20-24-16-5-3-4-6-17(16)27-20/h3-11H,1-2H3,(H,23,26)(H,21,22,24,25)

InChI Key

SWWMBUDAIQZTTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2C)NC3=NC4=CC=CC=C4O3

Origin of Product

United States

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